8-(3,5-Dimethylpyrazolyl)-1-butyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
Potassium tris(3,5-dimethyl-1-pyrazolyl)borate, abbreviated KTp*, is the potassium salt of the anion HB((CH3)2C3N2H)3 . Tp*− is a tripodal ligand that binds to a metal in a facial manner .
Synthesis Analysis
The complex [Rh(CO)2{HC(pz′)3}][PF6] 1+[PF6]− (pz′ = 3,5-dimethylpyrazolyl) reacts with a range of P-, N- and C-donor ligands, L, in the presence of trimethylamine oxide to give [Mn(CO)2L{HC(pz′)3}]+ {L = PEt33+, P(OEt)34+, P(OCH2)3CEt 5+, py 6+, MeCN 7+, CNBut8+ and CNXyl 9+} .
Molecular Structure Analysis
The complex [Rh(CO)2{HC(pz′)3}][PF6] 1+[PF6]− (pz′ = 3,5-dimethylpyrazolyl) has a distorted square pyramidal structure with a κ3-HC(pz′)3 ligand .
Chemical Reactions Analysis
The reaction of 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups results in energetic cocrystals after 1 minute of reflux and cooling to room temperature in yields of 89-92% .
Physical And Chemical Properties Analysis
Potassium tris(3,5-dimethyl-1-pyrazolyl)borate is a white crystalline solid that is soluble in polar solvents, including water and several others .
properties
IUPAC Name |
1-butyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-21-14(23)12-13(20(5)16(21)24)17-15(19(12)4)22-11(3)9-10(2)18-22/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWNWAVLBKFKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
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